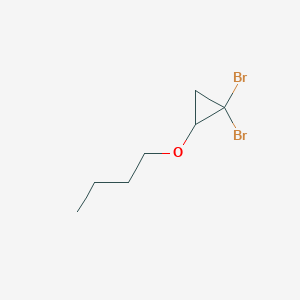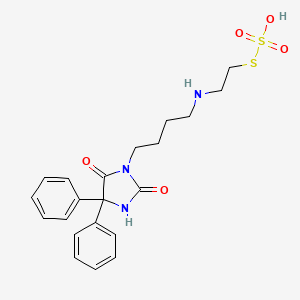
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene is a chemical compound that belongs to the class of sesquiterpenoids It is a derivative of naphthalene and is characterized by its unique structure, which includes a hexahydro-naphthalene core with methyl and isopropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1,6-dimethyl-4-(propan-2-yl)-naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further hydrogenate the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further hydrogenated products
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Calamenene: A related compound with a similar structure but different stereochemistry.
trans-Calamenene: Another stereoisomer of calamenene.
Cadinol: A sesquiterpenoid with a similar core structure but different functional groups.
Uniqueness
1,6-Dimethyl-4-(propan-2-yl)-1,2,3,4,4a,5-hexahydronaphthalene is unique due to its specific arrangement of methyl and isopropyl groups on the hexahydro-naphthalene core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
40388-35-0 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,10,12-13,15H,6,8-9H2,1-4H3 |
InChI-Schlüssel |
AZXCUUQXJRYXTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2C1=CC=C(C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


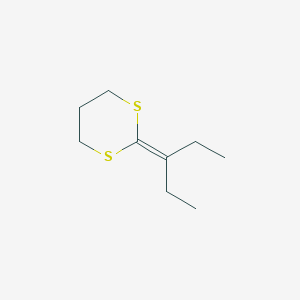
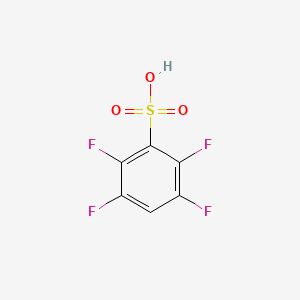
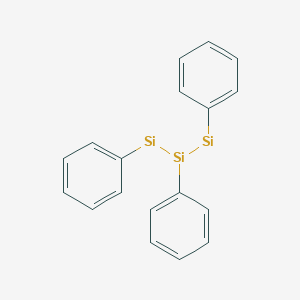

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)

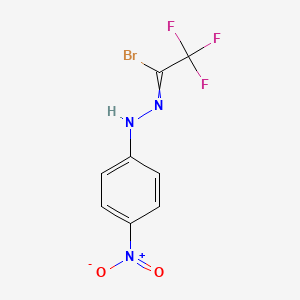
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)

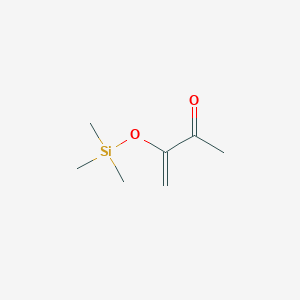
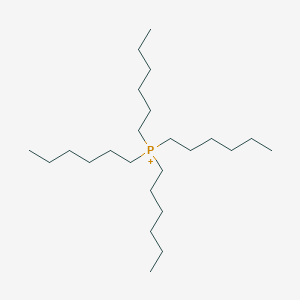
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
